5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride
Overview
Description
The compound “5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it contains a 3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety1, which is a common structure in many bioactive molecules1.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO32. However, the specific synthesis process for this compound is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, the 3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety has a molecular weight of 151.16 g/mol1. The exact structure would require further computational or experimental analysis.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the literature. However, similar compounds have been studied for their reactivity34.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, the 3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety has a molecular weight of 151.16 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 31.Scientific Research Applications
Serotonin Receptor Binding Affinity
Research has demonstrated the relevance of certain derivatives in the realm of serotonin-3 (5-HT3) receptor binding affinity. For example, a study by Kuroita et al. (1996) explored the synthesis and evaluation of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 receptor antagonists, providing insights into the structural aspects that influence their binding affinity to serotonin receptors (Kuroita et al., 1996).
Antimicrobial Properties
Talupur et al. (2021) focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of various benzoxazine derivatives. This study highlights the antimicrobial potential of these compounds and provides a foundation for understanding their mode of action in combating microbial infections (Talupur et al., 2021).
Crystal Structure Analysis
The study of crystal structures is another key area of research. Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of a related compound, providing valuable insights into its molecular configuration and potential applications in various scientific fields (Prabhuswamy et al., 2016).
Potential in Antipsychotic Therapy
Another aspect of research involves exploring the potential of benzoxazine derivatives in antipsychotic therapy. For instance, Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, indicating the broader applicative possibilities of these compounds in the field of mental health (Norman et al., 1996).
Safety And Hazards
The safety and hazards associated with this compound are not directly available. However, similar compounds have been found to be safe to certain crops at specific application rates5.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential bioactivity. Given the bioactivity of similar compounds, it may be of interest in the development of new pharmaceuticals or pesticides56.
Please note that this analysis is based on the limited information available and may not fully represent the properties of the specific compound “5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride”.
properties
IUPAC Name |
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S.ClH/c14-13(16)12-4-3-11(18-12)8-1-2-10-9(7-8)15-5-6-17-10;/h1-4,7,15H,5-6H2,(H2,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYUTBOZCZXKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.